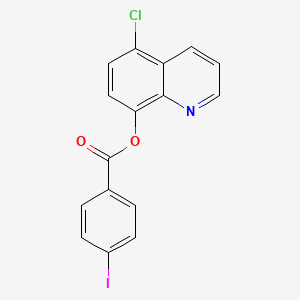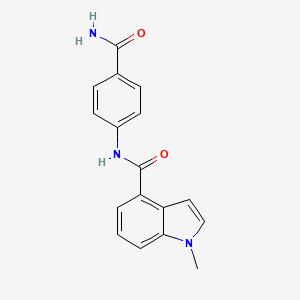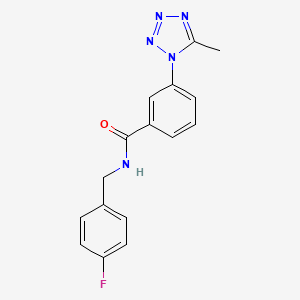![molecular formula C19H20N4O5S B12177558 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12177558.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzoxadiazole ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Wirkmechanismus
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzoxadiazole derivatives and piperazine-containing molecules. Compared to these compounds, 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone .
Eigenschaften
Molekularformel |
C19H20N4O5S |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C19H20N4O5S/c1-27-16-7-3-2-5-14(16)13-18(24)22-9-11-23(12-10-22)29(25,26)17-8-4-6-15-19(17)21-28-20-15/h2-8H,9-13H2,1H3 |
InChI-Schlüssel |
XZACBBFVDDTZCA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12177479.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)




![4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12177528.png)
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12177532.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B12177533.png)

methanone](/img/structure/B12177551.png)

